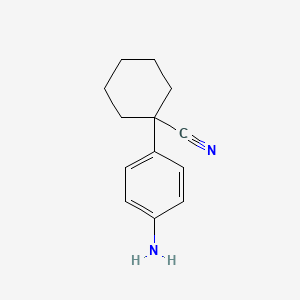

1-(4-Aminophenyl)cyclohexanecarbonitrile

Description

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-(4-aminophenyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2 |

InChI Key |

JRIZOAJMALXNOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in targeting specific biological pathways associated with cancer and other diseases. For instance:

- Anticancer Activity : Research indicates that derivatives of 1-(4-Aminophenyl)cyclohexanecarbonitrile can inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells .

- Mechanism of Action : The compound is believed to act by inhibiting key enzymes involved in cell cycle regulation, such as CDC25 phosphatases, which play a crucial role in tumor progression .

Organic Synthesis

1-(4-Aminophenyl)cyclohexanecarbonitrile serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the production of more complex molecules:

- Synthesis of Aminobenzoxazoles : The compound is a precursor for synthesizing aminobenzoxazole derivatives, which exhibit therapeutic properties against several diseases, including cancer and systemic lupus erythematosus .

- Polymerization Initiators : It has been used as an initiator in radical polymerization processes, showcasing its utility in materials science applications .

Data Tables

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1-(4-Aminophenyl)cyclohexanecarbonitrile derivatives on MDA-MB-231 (TNBC) cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as new anticancer agents.

Case Study 2: Synthesis of Functional Polymers

In another investigation, the compound was employed as an initiator in the RAFT polymerization of methyl methacrylate. The resulting polymers demonstrated enhanced thermal stability and mechanical properties, indicating the compound's utility in developing advanced materials .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic addition under acidic conditions, forming amides or imidates. This reactivity aligns with Ritter-type reactions observed in structurally similar cyclohexanecarbonitriles .

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Ritter Reaction | Tropylium tetrafluoroborate, alcohol solvents | N-(1-phenylethyl)cyclohexanecarboxamide | 84% |

Mechanistic Insight :

The reaction proceeds via intermediate formation of a carbocation (from tropylium ion), which reacts with the nitrile to generate an N-acyliminium ion. Subsequent hydrolysis yields the amide product .

Amine Functionalization

The aromatic amine participates in coupling reactions, enabling the synthesis of complex derivatives.

Amide Bond Formation

The amine reacts with activated carboxylic acids under standard peptide coupling conditions :

| Carboxylic Acid Partner | Coupling Reagents | Solvent | Product Yield | Source |

|---|---|---|---|---|

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | HOBt, EDC, TEA | 1,4-Dioxane | 11% |

Key Observations :

-

Low yield attributed to steric hindrance from the cyclohexane ring.

-

Purification required preparative HPLC due to byproduct formation .

Nitrile Group Transformations

The cyclohexanecarbonitrile moiety exhibits reactivity under oxidative or reductive conditions.

Oxidation Pathways

Industrial protocols for related nitriles highlight potential oxidative pathways :

| Oxidizing Agent | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Sodium hypochlorite | 45–50°C in methanol | Intermediate carbonyl compounds | 92% | |

| Hydrogen peroxide | CuCl₂ catalyst, pH 8–9 | Similar oxidative products | 91% |

Practical Considerations :

-

Sodium hypochlorite minimizes hazardous waste compared to peroxide-based methods .

-

Temperature control critical to prevent over-oxidation.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitution reactions at the para position relative to the amine.

| Reaction Type | Reagents | Position Substituted | Notes | Source |

|---|---|---|---|---|

| Bromination | Br₂ in DCM | Para to nitrile | Limited data; side products observed |

Challenges :

-

Competing reactions at the nitrile group require careful stoichiometric control.

Reductive Transformations

Catalytic hydrogenation of the nitrile group remains unexplored for this specific compound, but analogous cyclohexanecarbonitriles show reducibility to amines under high-pressure H₂/Pd .

Stability Considerations

Comparison with Similar Compounds

Substituent Variations on the Phenyl Group (Cyclohexanecarbonitrile Backbone)

Substituents on the phenyl ring significantly influence physical and chemical properties. Key analogs include:

Key Findings :

Ring Size Variations (Cyclohexane vs. Cyclopentane)

Reducing the ring size from cyclohexane to cyclopentane alters conformational flexibility and steric effects:

Key Findings :

- The cyclopentane derivative with a methoxy group (C₁₃H₁₅NO) has a higher molecular weight (201.26 g/mol) due to the oxygen atom .

Additional Functional Groups

Functional groups like ketones or ethers further diversify properties:

Key Findings :

- Methyl groups (e.g., in ) add steric bulk, which may hinder crystallization or reaction kinetics .

Preparation Methods

Alkylation of Cyclohexanecarbonitrile Derivatives

A common initial step in the synthesis of cyclohexanecarbonitrile derivatives involves alkylation of cyclohexanecarbonitrile at the nitrile carbon or adjacent positions using alkylating agents in the presence of organometallic reagents and secondary amines.

Process Description :

Cyclohexanecarbonitrile is reacted with an alkylating agent such as a 1-haloalkane (e.g., 1-bromo-2-ethylbutane) or sulfonate esters derived from alcohols (e.g., 2-ethyl-1-butanol). The reaction is performed in the presence of a Grignard reagent (e.g., methylmagnesium chloride) or alkyllithium reagents and a catalytic amount of a secondary amine (0.01 to 0.5 equivalents relative to cyclohexanecarbonitrile) to facilitate the formation of the alkylated nitrile intermediate.Reaction Conditions :

The alkylation is typically carried out in nonprotic organic solvents such as tetrahydrofuran (THF), hexane, heptane, toluene, or mixtures thereof. The temperature is maintained around room temperature during the addition of the Grignard reagent, with dosing times ranging from 0.5 to 4 hours, preferably 1.5 hours.

| Reagent Type | Examples | Role |

|---|---|---|

| Alkylating agent | 1-bromo-2-ethylbutane | Introduces alkyl substituent |

| Organometallic reagent | Methylmagnesium chloride (Grignard) | Activates nitrile for alkylation |

| Secondary amine | Diisopropylamine (LDA) | Catalyst for alkylation |

| Solvent | Tetrahydrofuran, hexane | Medium for reaction |

Hydrolysis of Cyclohexanecarbonitrile Derivatives to Carboxylic Acids

Following alkylation, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide intermediates, which are valuable for further functionalization.

Process Description :

The hydrolysis step involves treating the cyclohexanecarbonitrile derivative with a strong acid, preferably sulfuric acid (H₂SO₄), at elevated temperatures (80–120 °C, optimally 105–110 °C). The hydrolysis can be done either by dosing the nitrile compound into the acid or heating the mixture directly.Reaction Outcome :

High yields of the corresponding cyclohexanecarboxylic acid derivatives are obtained, with typical equivalents of sulfuric acid ranging from 1.5 to 4, preferably about 2 equivalents.

| Parameter | Value |

|---|---|

| Acid used | Sulfuric acid (H₂SO₄) |

| Temperature | 80–120 °C (optimal 105–110 °C) |

| Acid equivalents | 1.5–4 (optimal 2) |

| Yield | High, typically >90% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Aminophenyl)cyclohexanecarbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically begins with a nitro precursor (e.g., 1-(4-nitrophenyl)cyclohexanecarbonitrile), followed by catalytic hydrogenation or reduction with Pd/C or Raney Ni under H₂ to reduce the nitro group to an amine. Solvent choice (e.g., ethanol or THF) and temperature (25–80°C) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

- Key Considerations : Monitor reaction progress using TLC to avoid over-reduction. Adjust catalyst loading (5–10 wt%) to balance speed and byproduct formation .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

- Techniques :

- NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 1.5–2.5 ppm for cyclohexane protons) and ¹³C NMR (δ ~120 ppm for CN, δ ~150 ppm for aromatic carbons).

- IR : Strong absorption at ~2200 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar cyclohexane derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the carbonitrile group in nucleophilic substitution reactions?

- Mechanistic Insights : The cyclohexane ring’s chair conformation affects accessibility to the nitrile group. Electron-withdrawing effects of the nitrile enhance electrophilicity, but steric hindrance from the 4-aminophenyl group may limit nucleophilic attack. Computational studies (DFT) can predict reactive sites and transition states.

- Experimental Validation : Compare reactivity with analogs lacking the amino group (e.g., 1-phenylcyclohexanecarbonitrile) under identical conditions (e.g., KCN/EtOH) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Approach :

- Standardized Assays : Use consistent enzyme models (e.g., nitrile hydratase) and controls.

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-donating vs. withdrawing groups) with activity.

- Meta-Analysis : Re-evaluate data using multivariate statistics to account for variables like solvent polarity or pH .

Q. How does the compound’s structure impact substrate specificity in enzyme-catalyzed reactions?

- Case Study : In nitrile hydratase studies, the amino group’s para position may facilitate hydrogen bonding with active-site residues, while the cyclohexane ring’s rigidity affects binding affinity. Kinetic assays (e.g., Michaelis-Menten parameters) and docking simulations are critical for mechanistic insights .

Safety and Handling

Q. What are the critical safety protocols for handling 1-(4-Aminophenyl)cyclohexanecarbonitrile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.